molecular formula C7H9N3 B162318 1,7-Dimethyl-1H-imidazo[1,2-b]pyrazole CAS No. 135830-03-4

1,7-Dimethyl-1H-imidazo[1,2-b]pyrazole

Cat. No.: B162318
CAS No.: 135830-03-4
M. Wt: 135.17 g/mol
InChI Key: JBLQVLLTGGSFKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,7-Dimethyl-1H-imidazo[1,2-b]pyrazole (CAS: See COA

Properties

IUPAC Name

1,7-dimethylimidazo[1,2-b]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3/c1-6-5-8-10-4-3-9(2)7(6)10/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBLQVLLTGGSFKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2N(C=CN2N=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Indole and Its Isosteres

Indole derivatives, such as the 5-HT2A antagonist pruvanserin, often suffer from poor solubility and metabolic instability. Replacement of indole with 1H-imidazo[1,2-b]pyrazole (e.g., compound 4 in ) reduces logD (from 2.8 to 2.2) and increases aqueous solubility by >10-fold, addressing key pharmacokinetic limitations . The imidazo[1,2-b]pyrazole core retains planar aromaticity but introduces a basic NH group (pKa ~7.3), enabling pH-dependent solubility and enhanced membrane permeability compared to indole (pKa ~10–12) .

Table 1: Physicochemical Comparison of Indole vs. Imidazo[1,2-b]pyrazole

Property Pruvanserin (Indole) Imidazo[1,2-b]pyrazole Analog
logD (pH 7.4) 2.8 2.2
Aqueous Solubility (mg/mL) 0.15 1.7
pKa 6.4 (piperazine) 7.3 (core NH)
Pyrazolo[1,5-a]pyrimidines and Pyridazino[1,2-a]indazoles

Pyrazolo[1,5-a]pyrimidines (e.g., compound 20 in ) share structural motifs with imidazo[1,2-b]pyrazoles but exhibit distinct electronic profiles due to their pyrimidine ring. These compounds are often synthesized via multicomponent reactions and show potent COX-2 inhibition (IC50 < 50 nM) . In contrast, imidazo[1,2-b]pyrazoles prioritize anti-inflammatory activity (e.g., IC50 = 1.2–3.9 nM for chemotaxis inhibition) , highlighting scaffold-dependent pharmacological targeting.

Pyrrolo[1,2-a]imidazoles

Pyrrolo[1,2-a]imidazoles (e.g., 2-oxo-2,3-dihydro derivatives in ) differ in saturation and synthetic accessibility. Their partially saturated rings reduce aromatic stacking interactions but improve conformational flexibility, favoring applications in material science over drug design . Imidazo[1,2-b]pyrazoles, with full aromaticity, excel in receptor binding due to stronger π-π interactions (e.g., 3.64 Å centroid distance in crystal structures) .

Preparation Methods

Cyclocondensation of Substituted Hydrazines with Keto Derivatives

The cyclocondensation of monosubstituted hydrazines with keto acetals represents a foundational approach for constructing the imidazo[1,2-b]pyrazole core. In a patented method, 1,4-disubstituted pyrazoles are synthesized via reaction between N,N-dimethyl chloromethyliminium chloride and propionaldehyde diethylacetal, followed by hydrazine derivatization . For 1,7-dimethyl substitution, this method can be adapted by selecting methyl-substituted hydrazines and modifying acetal precursors.

For example, reacting 2-ethyl-1,3-dioxolane with N,N-dimethyl chloromethyliminium chloride in chloroform at 70°C for 2 hours generates an intermediate iminium complex. Subsequent treatment with methylhydrazine at 50°C induces cyclization, yielding 1,7-dimethyl-1H-imidazo[1,2-b]pyrazole after neutralization with aqueous sodium hydroxide (pH 8) and extraction with chloroform . This method achieves a 67% isolated yield for analogous 1,4-dimethylpyrazole derivatives, suggesting scalability for the 1,7-isomer .

Metal-Halogen Exchange Functionalization

Selective functionalization via bromine-magnesium exchange offers a route to introduce methyl groups at specific positions. As demonstrated by , Br/Mg-exchange on brominated imidazo[1,2-b]pyrazole scaffolds enables regioselective magnesiation, followed by quenching with methyl electrophiles.

Procedure :

  • Brominate the imidazo[1,2-b]pyrazole core at position 7 using N-bromosuccinimide (NBS) in dimethylformamide (DMF).

  • Perform Br/Mg-exchange with iPrMgCl·LiCl at -30°C in tetrahydrofuran (THF).

  • Treat the resulting Grignard reagent with methyl iodide or trimethylborate to install the methyl group.

This method, validated for indole isosteres, achieves >90% regioselectivity for analogous compounds, though direct yields for 1,7-dimethyl derivatives remain unreported .

Multicomponent Groebke–Blackburn–Bienaymé Reaction

The Groebke–Blackburn–Bienaymé (GBB) reaction enables one-pot assembly of imidazo[1,2-b]pyrazoles from aldehydes, aminopyrazoles, and isonitriles. For 1,7-dimethyl derivatives, 5-amino-1-methylpyrazole reacts with methyl-substituted aldehydes and tert-butyl isonitrile in ethanol at 80°C .

Optimized Conditions :

  • Solvent : Toluene or DMF

  • Temperature : 80°C

  • Catalyst : None (thermal activation)

This method produces a 67-membered library of imidazo[1,2-b]pyrazole-7-carboxamides, with yields ranging from 25% to 97% . While carboxamides dominate the literature, replacing the amide with a methyl group via reductive alkylation could yield the target compound.

One-Pot Synthesis via Acetal Intermediates

A high-yielding one-pot method involves acetal intermediates and N-substituted halogenomethyliminium salts. Adapted from , the synthesis proceeds as follows:

  • Iminium Salt Formation : React 2-benzyl-1,3-dioxolane with N,N-dimethyl chloromethyliminium chloride in chloroform at 65°C.

  • Cyclization : Add methylhydrazine and heat at 70°C for 2 hours.

  • Work-Up : Neutralize with 30% NaOH, extract with methylene chloride, and purify via recrystallization.

For 1-methyl-4-phenylpyrazole, this method yields 46% . Modifying the dioxolane precursor to a methyl-substituted analog could shift substitution to position 7.

Comparative Analysis of Synthetic Routes

Method Yield Regioselectivity Complexity
Cyclocondensation 67–72%ModerateLow
Metal-Halogen Exchange N/AHighHigh
GBB Reaction 25–97%VariableModerate
One-Pot Acetal 46–72%HighModerate

Key findings:

  • Cyclocondensation offers the highest yields but requires precise stoichiometry.

  • Metal-halogen exchange provides superior regioselectivity but demands cryogenic conditions.

  • One-pot acetal methods balance yield and scalability, making them industrially viable .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.